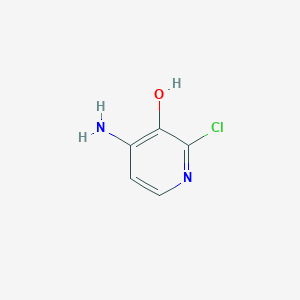

4-Amino-2-chloropyridin-3-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-chloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-5-4(9)3(7)1-2-8-5/h1-2,9H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCSGFKTKREJDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857274 | |

| Record name | 4-Amino-2-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227508-94-2 | |

| Record name | 4-Amino-2-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-2-chloropyridine: Properties, Synthesis, and Applications

Introduction: The Strategic Importance of 4-Amino-2-chloropyridine

4-Amino-2-chloropyridine is a highly versatile substituted pyridine derivative that has emerged as a critical building block in modern organic synthesis.[1] Its strategic value lies in the orthogonal reactivity of its functional groups: a nucleophilic amino group at the 4-position and a chlorine atom at the 2-position, which is susceptible to a variety of substitution and cross-coupling reactions.[1][2] This unique electronic arrangement makes it an indispensable intermediate in the synthesis of complex, biologically active molecules. For researchers and professionals in drug development and agrochemicals, a thorough understanding of this compound's properties and reactivity is paramount for leveraging its full synthetic potential.[3][4]

This guide provides a comprehensive technical overview of 4-Amino-2-chloropyridine, consolidating its physicochemical properties, spectroscopic signature, detailed synthesis protocols, key reaction pathways, and critical safety information. The insights herein are curated to empower scientists to make informed decisions in experimental design and scale-up operations.

Core Physicochemical & Spectroscopic Profile

A foundational understanding of a reagent begins with its physical and spectral characteristics. These data points are crucial for purification, reaction monitoring, and structural confirmation.

Physicochemical Properties

4-Amino-2-chloropyridine typically presents as an off-white to light yellow crystalline solid.[3][4][5] Its properties are summarized in the table below. The melting point is a key indicator of purity, while its solubility dictates appropriate solvent systems for reactions and purifications.

| Property | Value | Source(s) |

| CAS Number | 14432-12-3 | [6] |

| Molecular Formula | C₅H₅ClN₂ | [6][7] |

| Molecular Weight | 128.56 g/mol | [5][7] |

| Appearance | Off-white to light yellow solid/crystalline powder | [3][4][5] |

| Melting Point | 90-94 °C | [3] |

| Boiling Point | 160 °C / 20 mmHg; 153 °C / 5 mmHg | [8] |

| Solubility | Sparingly soluble in water; Soluble in DMSO, Methanol, Ethanol, Acetone | [2][4][9] |

| pKa | 4.73 ± 0.30 (Predicted) | [10] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is non-negotiable for verifying the identity and purity of the compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule's hydrogen environments.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the presence of key functional groups, particularly the N-H stretches of the primary amine and the C-Cl bond.[12] The characteristic vibrations of the pyridine ring are also observable.[13]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) confirms the molecular weight and provides fragmentation patterns that can aid in structural confirmation.[7] The isotopic signature of chlorine (³⁵Cl and ³⁷Cl) is a key feature to observe.

| Technique | Key Features & Expected Peaks | Source(s) |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring and a broad signal for the -NH₂ protons. | [11][14] |

| IR (KBr) | N-H stretching (amine), C=N and C=C stretching (pyridine ring), C-Cl stretching. | [12][13] |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z ≈ 128, with a characteristic M+2 peak (~1/3 intensity) due to the ³⁷Cl isotope. | [7] |

Synthesis Protocol: From 2-Chloropyridine to 4-Amino-2-chloropyridine

One of the most common and industrially viable routes to synthesize 4-Amino-2-chloropyridine begins with the readily available starting material, 2-chloropyridine.[15] The strategy involves activating the 4-position of the pyridine ring towards nucleophilic attack via N-oxidation, followed by nitration and subsequent reduction.[1][15]

Causality Behind the Experimental Choices:

-

N-Oxidation: The direct nitration of 2-chloropyridine is inefficient. Converting it to the N-oxide derivative electronically activates the C4 position, making it susceptible to electrophilic nitration.[1]

-

Nitration: The use of a mixture of concentrated nitric and sulfuric acids is a standard and effective method for nitrating activated aromatic rings.[1]

-

Reduction: The reduction of the nitro group to an amine is a classic transformation. Using iron powder in the presence of an acid (like HCl in an ethanol/water mixture) is a cost-effective, robust, and high-yielding method for this conversion.[1][15]

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 14432-12-3: 4-Amino-2-chloropyridine | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. m.indiamart.com [m.indiamart.com]

- 6. scbt.com [scbt.com]

- 7. 4-Amino-2-chloropyridine [webbook.nist.gov]

- 8. echemi.com [echemi.com]

- 9. 4-Amino-2-chloropyridine | 14432-12-3 [chemicalbook.com]

- 10. 4-Amino-2-chloropyridine CAS#: 14432-12-3 [m.chemicalbook.com]

- 11. 4-Amino-2-chloropyridine(14432-12-3) 1H NMR [m.chemicalbook.com]

- 12. 4-Amino-2-chloropyridine(14432-12-3) IR Spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. 14432-12-3|4-Amino-2-chloropyridine|BLD Pharm [bldpharm.com]

- 15. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

The Strategic Utility of 4-Amino-2-chloropyridin-3-ol in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Medicinal Chemists on the Synthesis, Reactivity, and Application of a Key Heterocyclic Building Block (CAS No. 1227508-94-2)

Introduction: The Rise of Substituted Pyridines in Medicinal Chemistry

Substituted pyridine scaffolds are ubiquitous in contemporary drug discovery, prized for their ability to engage in a variety of biological interactions, including hydrogen bonding and π-stacking, which are critical for molecular recognition at target active sites. Among these, the aminopyridinol core represents a particularly versatile motif, offering multiple points for diversification and fine-tuning of physicochemical properties. 4-Amino-2-chloropyridin-3-ol is a key exemplar of this class, emerging as a valuable building block for the synthesis of complex therapeutic agents, particularly in the realm of kinase inhibitors. This guide provides an in-depth analysis of its chemical properties, a plausible synthesis pathway, and a detailed examination of its application in the development of potent and selective drug candidates.

Physicochemical and Structural Characteristics

A comprehensive understanding of a building block's fundamental properties is paramount for its effective deployment in a synthetic workflow. This compound is a trifunctionalized heterocycle, with each substituent playing a crucial role in its reactivity and utility.

| Property | Value | Source(s) |

| CAS Number | 1227508-94-2 | [1][2] |

| Molecular Formula | C₅H₅ClN₂O | [3] |

| Molecular Weight | 144.56 g/mol | [2] |

| Appearance | Yellow-Brown Solid | [2] |

| Purity | Typically ≥95% | [1][2] |

| SMILES | Nc1ccnc(Cl)c1O | [3] |

The arrangement of the amino, chloro, and hydroxyl groups on the pyridine ring creates a unique electronic and steric profile. The electron-donating amino and hydroxyl groups activate the ring towards certain reactions, while the electron-withdrawing chloro group provides a handle for nucleophilic substitution, a key feature leveraged in its applications.

Synthesis of this compound: A Representative Pathway

While specific, detailed industrial synthesis protocols for this compound are not widely published in peer-reviewed journals, a plausible and logical synthetic route can be constructed based on established pyridine chemistry, analogous to methods found in patent literature for similar structures. The following multi-step synthesis illustrates a logical approach starting from a readily available pyridine derivative.

Disclaimer: This proposed synthesis is illustrative and based on established chemical principles for related compounds. Researchers should conduct their own optimization and safety assessments.

A plausible synthetic pathway for this compound.

Experimental Protocol: A Hypothetical, Step-by-Step Guide

Step 1: Synthesis of 2-Chloro-3-nitropyridin-4-ol from 2-Chloro-3-nitropyridin-4-amine

-

Reaction Setup: To a stirred solution of concentrated sulfuric acid in water, cooled to 0-5 °C, slowly add 2-chloro-3-nitropyridin-4-amine.

-

Diazotization: A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

-

Hydrolysis: The reaction mixture is then slowly warmed to room temperature and subsequently heated to 80-90 °C until nitrogen evolution ceases.

-

Work-up and Isolation: After cooling, the reaction mixture is neutralized with a suitable base (e.g., sodium carbonate) and the resulting precipitate is collected by filtration, washed with water, and dried to yield 2-chloro-3-nitropyridin-4-ol.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, suspend 2-chloro-3-nitropyridin-4-ol in a mixture of ethanol and water.

-

Reduction: To this suspension, add iron powder and a catalytic amount of ammonium chloride.

-

Reaction Progression: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the hot reaction mixture is filtered through a pad of celite to remove the iron catalyst. The filtrate is concentrated under reduced pressure, and the resulting residue is purified by recrystallization or column chromatography to afford this compound.

Core Application in Drug Discovery: A Building Block for Kinase Inhibitors

The true value of this compound is demonstrated in its role as a key intermediate in the synthesis of highly selective and potent kinase inhibitors. Kinases are a critical class of drug targets, and the development of specific inhibitors is a major focus of pharmaceutical research.

A prime example is the synthesis of BMS-777607, a potent and orally efficacious inhibitor of the Met kinase superfamily. The synthesis of a key intermediate for this drug candidate showcases the utility of this compound in a crucial nucleophilic aromatic substitution (SNAr) reaction.

Nucleophilic Aromatic Substitution (SNAr) utilizing this compound.

In this pivotal step, the hydroxyl group of this compound acts as a nucleophile, displacing a fluorine atom on an activated aromatic ring. This reaction is central to constructing the complex molecular architecture of the final kinase inhibitor. The choice of this compound is strategic:

-

Nucleophilic Handle: The 3-hydroxyl group provides a reactive site for forming the critical ether linkage.

-

Modulation of Properties: The 4-amino group can serve as a hydrogen bond donor, crucial for binding to the target kinase.

-

Vector for Further Synthesis: The 2-chloro position can be retained or further functionalized in subsequent synthetic steps.

This specific application underscores the compound's value to medicinal chemists, enabling the efficient construction of molecules with desired biological activities.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound. The compound is classified as an irritant.

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures:

-

Use only in a well-ventilated area.

-

Wear protective gloves, eye protection, and face protection.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If skin irritation occurs, get medical advice/attention.

-

Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this compound.

Conclusion and Future Outlook

This compound represents a valuable and strategically important building block for modern drug discovery. Its trifunctionalized nature provides a versatile platform for the synthesis of complex, biologically active molecules. As demonstrated by its role in the synthesis of the Met kinase inhibitor BMS-777607, this compound is particularly well-suited for the development of targeted therapies. As the demand for novel kinase inhibitors and other complex therapeutics continues to grow, the utility of well-designed heterocyclic intermediates like this compound is poised to expand, making it a compound of significant interest to the research and drug development community.

References

-

Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 52(5), 1251–1254. [Link]

-

Synthonix. This compound - [A40929]. [Link]

-

ResearchGate. (2009). Discovery of N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-flu orophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. [Link]

- Google Patents. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.

-

PubMed. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. [Link]

-

NIH. (2021). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. [Link]

-

NIH. (2016). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. [Link]

-

Chemsrc. 3-Pyridinol, 4-amino-2-chloro- | CAS#:1227508-94-2. [Link]

Sources

- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Proposed Synthesis of 4-Amino-2-chloropyridin-3-ol

Abstract

This technical guide presents a comprehensive, proposed synthetic pathway for this compound, a substituted pyridine derivative with significant potential as a versatile building block in medicinal chemistry and drug development. While this compound is commercially available[1], detailed synthetic routes are not extensively documented in peer-reviewed literature. Leveraging established principles of heterocyclic chemistry, this document outlines a robust, multi-step synthesis starting from the readily available precursor, 2-chloro-3-hydroxypyridine. Each step is detailed with mechanistic insights, field-proven protocols adapted from analogous transformations, and a discussion of the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development.

Introduction and Strategic Overview

Substituted pyridines are privileged scaffolds in modern pharmacology, forming the core of numerous therapeutic agents. The title compound, this compound, incorporates three key functional groups—an amino group, a chloro substituent, and a hydroxyl group—on a pyridine core. This unique arrangement offers multiple points for diversification, making it a valuable intermediate for generating libraries of novel compounds in drug discovery programs. The amino group can act as a nucleophile or be diazotized, the chloro atom is susceptible to nucleophilic substitution or can participate in cross-coupling reactions, and the hydroxyl group can be derivatized or influence the molecule's electronic properties and solubility.

Given the scarcity of published synthetic procedures, this guide proposes a logical and efficient four-step synthetic route. The strategy hinges on the strategic protection of the reactive hydroxyl group, followed by regioselective nitration, reduction of the nitro group, and final deprotection to yield the target molecule.

Proposed Overall Synthetic Pathway

The proposed synthesis of this compound is outlined below, commencing with the protection of 2-chloro-3-hydroxypyridine.

Caption: Proposed four-step synthesis of this compound.

Detailed Synthetic Protocol and Mechanistic Insights

This section provides a step-by-step guide to the proposed synthesis, including the rationale behind the choice of reagents and conditions.

Step 1: Protection of the Hydroxyl Group via Benzylation

Objective: To protect the hydroxyl group of 2-chloro-3-hydroxypyridine as a benzyl ether. This is a critical first step to prevent unwanted side reactions during the subsequent electrophilic nitration step, as the unprotected hydroxyl group could be oxidized or interfere with the nitrating agents.

Causality of Experimental Choices: The Williamson ether synthesis is a classic and reliable method for forming ethers.[2] A benzyl ether is chosen as the protecting group due to its robustness under various reaction conditions and its relatively straightforward removal via catalytic hydrogenolysis.[3][4] Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the hydroxyl group to form the corresponding alkoxide, which then acts as a nucleophile.

Caption: Protection of the hydroxyl group as a benzyl ether.

Experimental Protocol (Adapted from analogous procedures):

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-chloro-3-hydroxypyridine (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

-

Let the reaction warm to room temperature and stir for 12-16 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-(benzyloxy)-2-chloropyridine.

Step 2: Regioselective Nitration

Objective: To introduce a nitro group at the C4 position of the pyridine ring. The nitration of pyridine rings is generally challenging due to the electron-deficient nature of the heterocycle, which is further deactivated by the electron-withdrawing chloro group.[5]

Causality of Experimental Choices: The presence of the activating benzyloxy group at the C3 position is expected to direct the electrophilic nitration primarily to the ortho (C4) and para (C6) positions. Steric hindrance from the adjacent chloro group at C2 may favor substitution at the C4 position. A strong nitrating mixture, such as fuming nitric acid in concentrated sulfuric acid, is required to overcome the inherent low reactivity of the pyridine ring.[5][6]

Caption: Electrophilic nitration at the C4 position.

Experimental Protocol (Adapted from analogous procedures):

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C.

-

Slowly add 3-(benzyloxy)-2-chloropyridine (1.0 eq.) while maintaining the temperature below 10 °C.

-

In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (1.5 eq.) to concentrated sulfuric acid at 0 °C.

-

Add the nitrating mixture dropwise to the solution of the pyridine derivative, keeping the internal temperature between 0-5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the crude 3-(benzyloxy)-2-chloro-4-nitropyridine.

-

Further purification can be achieved by recrystallization or column chromatography.

Step 3: Reduction of the Nitro Group

Objective: To convert the 4-nitro group to a 4-amino group, a key step in forming the final product.

Causality of Experimental Choices: There are several methods for reducing aromatic nitro groups, including catalytic hydrogenation and metal-acid reductions.[7][8][9] A metal-acid system, such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid, is often preferred for substituted pyridines as it can be more chemoselective and avoids potential dehalogenation that can occur with catalytic hydrogenation.[8][10] Tin(II) chloride is a mild and effective reducing agent for this transformation.[8]

Caption: Reduction of the nitro group to an amine.

Experimental Protocol (Adapted from analogous procedures):

-

Dissolve 3-(benzyloxy)-2-chloro-4-nitropyridine (1.0 eq.) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) in concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux (approximately 70-80 °C) and stir for 2-3 hours. Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it onto ice.

-

Basify the solution to a pH of 8-9 with a concentrated aqueous solution of sodium hydroxide. This will precipitate tin salts.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by column chromatography to yield 5-(benzyloxy)-6-chloropyridin-4-amine.

Step 4: Deprotection of the Benzyl Ether

Objective: To remove the benzyl protecting group and unveil the hydroxyl functionality to yield the final product, this compound.

Causality of Experimental Choices: Catalytic hydrogenolysis is the most common and efficient method for cleaving benzyl ethers.[3][4] This method involves hydrogen gas and a palladium on carbon (Pd/C) catalyst. It is generally a clean reaction with toluene and the deprotected alcohol as the only products. The conditions are typically mild and should not affect the other functional groups on the pyridine ring.

Caption: Final deprotection via catalytic hydrogenolysis.

Experimental Protocol (Adapted from analogous procedures):

-

Dissolve 5-(benzyloxy)-6-chloropyridin-4-amine (1.0 eq.) in a suitable solvent such as ethanol or methanol.

-

Add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).

-

Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 4-24 hours).

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Data Summary and Characterization

The successful synthesis of the target compound and its intermediates would be confirmed through standard analytical techniques.

Table of Compounds and Properties

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected Physical State |

| 2-Chloro-3-hydroxypyridine | (Structure of starting material) | C₅H₄ClNO | 129.54 | Off-white to light brown solid |

| 3-(Benzyloxy)-2-chloropyridine | (Structure of intermediate 1) | C₁₂H₁₀ClNO | 219.67 | Oil or low-melting solid |

| 3-(Benzyloxy)-2-chloro-4-nitropyridine | (Structure of intermediate 2) | C₁₂H₉ClN₂O₃ | 264.67 | Yellow solid |

| 5-(Benzyloxy)-6-chloropyridin-4-amine | (Structure of intermediate 3) | C₁₂H₁₁ClN₂O | 234.68 | Solid |

| This compound | (Structure of final product) | C₅H₅ClN₂O | 144.56 | Solid |

Expected Analytical Data for this compound

-

¹H NMR: Protons on the pyridine ring, an amino group, and a hydroxyl group. The pyridine protons would appear as distinct signals in the aromatic region. The positions of the amino and hydroxyl protons may be broad and their chemical shifts can be concentration-dependent.

-

¹³C NMR: Five distinct signals for the carbon atoms of the pyridine ring.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for the presence of one chlorine atom.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for O-H and N-H stretching (typically broad in the 3200-3500 cm⁻¹ region), and C=C/C=N stretching of the aromatic ring.

Conclusion

This technical guide provides a well-reasoned and scientifically grounded proposed synthesis for this compound. By employing a strategic sequence of protection, nitration, reduction, and deprotection, this valuable synthetic building block can be accessed from readily available starting materials. The detailed protocols, adapted from established literature for analogous transformations, offer a practical roadmap for researchers in organic and medicinal chemistry. The successful execution of this synthesis will provide access to a versatile scaffold for the development of novel therapeutic agents.

References

- European Patent Office.

-

ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 2-Chloro-3-hydroxypyridine in Modern Pharmaceutical Synthesis. [Link]

-

Organic Chemistry Portal. Benzyl Ethers. [Link]

-

Organic Chemistry, University of Colorado Boulder. Alcohol Protecting Groups. [Link]

-

ResearchGate. Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. [Link]

-

Royal Society of Chemistry. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. [Link]

-

YouTube. Preparation of Pyridines, Part 2: By Halogenation and Nitration. [Link]

-

Common Organic Chemistry. Benzyl Protection. [Link]

-

YouTube. (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. [Link]

-

SpringerLink. Reactivity of heterocyclic compounds in nitration. 8. Nitration of 3-hydroxypyridine and its substituted forms. [Link]

-

Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

-

Journal of Synthetic Chemistry. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

-

Common Organic Chemistry. Nitro Reduction. [Link]

-

Wikipedia. Reduction of nitro compounds. [Link]

- Google Patents.

-

Cosmetic Ingredient Review. Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. [Link]

- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

- Google Patents. CN104974085A - Preparation method of 2-chloro-4-aminopyridine.

Sources

- 1. 1227508-94-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. Benzyl Ethers [organic-chemistry.org]

- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

A Multi-Platform Approach to the Definitive Structural Analysis of 4-Amino-2-chloropyridin-3-ol

An In-depth Technical Guide for Drug Development Professionals

Abstract

Substituted pyridines are foundational scaffolds in modern medicinal chemistry, prized for their versatile reactivity and ability to engage in key biological interactions. The precise arrangement of functional groups on the pyridine ring dictates the molecule's physicochemical properties, reactivity, and pharmacological activity. 4-Amino-2-chloropyridin-3-ol is a specific isomer whose structural elucidation presents unique challenges, including potential tautomerism and the need for unambiguous assignment of its substitution pattern. This guide provides a comprehensive, field-proven framework for the structural analysis of this molecule. We move beyond simple data reporting to explain the causality behind experimental choices, presenting an integrated workflow that ensures self-validating, high-confidence characterization. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and logical strategy for characterizing complex heterocyclic intermediates.

The Strategic Importance of Chloroaminopyridinols in Synthesis

The chloroaminopyridine core is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The interplay between the electron-donating amino group, the electron-withdrawing chloro group, and the hydrophilic hydroxyl group creates a unique electronic and steric profile. This substitution pattern allows for selective chemical modifications, making these compounds valuable intermediates.

For instance, the related compound 4-Amino-2-chloropyridine is a key precursor in the synthesis of molecules with applications ranging from neurological disorder treatments to plant growth regulators like Forchlorfenuron (KT-30).[3][4][5] The chlorine atom is susceptible to nucleophilic substitution and serves as a handle for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6] The amino group, meanwhile, provides a site for derivatization into amides, ureas, and other functional groups.[4] The addition of a hydroxyl group in this compound introduces a new dimension of reactivity and potential for hydrogen bonding, while also increasing its polarity.

Foundational Physicochemical & Spectroscopic Profile

Before embarking on complex analysis, a summary of the molecule's fundamental properties is essential. These values guide experimental design, from solvent selection for NMR to mobile phase composition in chromatography.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂O | [7] |

| Molecular Weight | 144.56 g/mol | Inferred from Formula |

| Appearance | White to light yellow crystalline powder (Predicted) | [2] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, methanol (Predicted) | [2] |

| Melting Point | 90-94 °C (Reference for 4-Amino-2-chloropyridine) | [2] |

A critical, often overlooked, aspect of this molecule's structure is the potential for keto-enol tautomerism . The hydroxyl group at the 3-position is adjacent to the ring nitrogen, allowing for the equilibrium between the pyridin-3-ol form and a pyridin-3(2H)-one form. This equilibrium can be influenced by the solvent, pH, and temperature, and will have a profound impact on spectroscopic data. Any robust analytical workflow must account for this possibility.

The Integrated Analytical Workflow: From Confirmation to Characterization

A single analytical technique is insufficient for the unambiguous structural determination of a multi-functionalized heterocycle. A logical, multi-platform workflow is required, where each experiment validates the findings of the previous one.

Caption: Integrated workflow for structural elucidation.

Step 1: Molecular Identity Confirmation via Mass Spectrometry (MS)

Expertise & Causality: The first step is to confirm that the synthesized material has the correct molecular weight. High-Resolution Mass Spectrometry (HRMS) is chosen over nominal mass MS because it provides the elemental composition, offering a much higher degree of confidence. Electrospray ionization (ESI) is the preferred technique for this polar molecule as it is a soft ionization method that minimizes fragmentation, ensuring the molecular ion is observed.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute this solution 1:1000 in 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures protonation for positive ion mode detection.

-

Instrumentation: Utilize an Orbitrap or TOF mass spectrometer equipped with an ESI source.

-

Acquisition Parameters (Positive Ion Mode):

-

Scan Range: m/z 50-500

-

Capillary Voltage: 3.5 kV

-

Sheath Gas Flow Rate: 10 (arbitrary units)

-

Auxiliary Gas Flow Rate: 2 (arbitrary units)

-

Resolution: >60,000

-

-

Data Analysis: Look for the protonated molecule [M+H]⁺ at the calculated exact mass. Verify that the isotopic pattern matches the theoretical pattern for a molecule containing one chlorine atom (a characteristic ~3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes).

Step 2: Definitive Connectivity via NMR Spectroscopy

Expertise & Causality: With the molecular formula confirmed, Nuclear Magnetic Resonance (NMR) is employed to determine the precise connectivity of the atoms. For a substituted pyridine, 1D ¹H NMR alone is insufficient due to overlapping signals and ambiguous assignments. A full suite of 2D NMR experiments (COSY, HSQC, HMBC) is non-negotiable for a self-validating and trustworthy assignment.

Protocol: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help in observing exchangeable protons (from -OH and -NH₂) which might be invisible in other solvents.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. We predict two signals in the aromatic region. Their coupling constant (J-value) will help determine their relative positions.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. We expect 5 distinct carbon signals.

-

2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It will confirm the relationship between the two aromatic protons on the pyridine ring.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. This is the primary method for assigning the carbon signals of the protonated ring positions.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for this molecule. It shows correlations between protons and carbons that are 2 or 3 bonds away. By observing long-range correlations from the aromatic protons to the substituted (quaternary) carbons, one can definitively confirm the 2, 3, and 4 positions of the chloro, hydroxyl, and amino groups, respectively. For example, the proton at position 5 should show an HMBC correlation to the carbon bearing the amino group (C4) and the carbon at position 3 bearing the hydroxyl group.

Step 3: Unambiguous 3D Structure via X-ray Crystallography

Expertise & Causality: While NMR provides the connectivity map, X-ray crystallography provides the definitive, publication-quality 3D structure in the solid state. This technique is the gold standard for resolving any ambiguity, including confirming the dominant tautomeric form in the crystal lattice and characterizing the intermolecular interactions (e.g., hydrogen bonding networks) that govern the material's solid-state properties.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: This is the most challenging step. The purified compound must be slowly crystallized from a suitable solvent system. Common methods include slow evaporation, solvent/anti-solvent diffusion, or cooling of a saturated solution. A range of solvents should be screened (e.g., ethanol, ethyl acetate, acetone/hexane mixtures).

-

Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. An atomic model is fitted to this map and refined to achieve the final structure.

-

Data Analysis: The output provides precise bond lengths, bond angles, and torsional angles. It will also reveal the hydrogen bonding network formed by the amino and hydroxyl groups, providing critical insights into the crystal packing.[8]

Purity and Stability: The Non-Negotiable Prerequisite

Trustworthiness: All structural analysis is predicated on the purity of the sample. Chromatographic methods are essential to ensure that the analyzed material is a single component.

Protocol: HPLC Purity Analysis

-

Instrumentation: An HPLC or UPLC system with a UV detector.

-

Column Selection: A C18 reversed-phase column is a standard starting point. However, for polar molecules like this, a mixed-mode column that combines reversed-phase and ion-exchange mechanisms can provide superior retention and selectivity.[9][10]

-

Mobile Phase: A gradient method is recommended.

-

Solvent A: Water with 0.1% Formic Acid or 10mM Ammonium Formate

-

Solvent B: Acetonitrile or Methanol with the same modifier

-

-

Gradient: A typical gradient might run from 5% B to 95% B over 10-15 minutes.

-

Detection: UV detection at multiple wavelengths (e.g., 220 nm and 254 nm) is advised to ensure no impurities are missed.

-

Analysis: The purity is reported as the area percent of the main peak. The standard for drug development intermediates is typically >95% or >98%.

Anticipated Reactivity and Synthetic Utility

The elucidated structure informs the molecule's potential as a synthetic intermediate. The functional groups present distinct opportunities for further modification.

Caption: Potential reaction pathways for derivatization.

-

Amino Group: Functions as a nucleophile for acylation, alkylation, or urea formation.

-

Chloro Group: Can be displaced via nucleophilic aromatic substitution (SNAr) or, more commonly, serve as the electrophilic partner in palladium-catalyzed cross-coupling reactions.[6]

-

Hydroxyl Group: Can be alkylated to form ethers or acylated to form esters, modulating the molecule's steric and electronic properties.

Conclusion

The structural analysis of this compound requires a methodical, multi-technique approach that prioritizes scientific integrity and self-validation. By progressing logically from molecular weight confirmation (HRMS) to atomic connectivity (NMR) and culminating in the definitive 3D structure (X-ray Crystallography), researchers can achieve an unambiguous characterization. This rigorous workflow, underpinned by verified sample purity (HPLC), not only ensures the correct identification of this valuable synthetic intermediate but also provides the foundational data necessary to confidently advance its application in drug discovery and development programs.

References

-

NIST. (n.d.). 4-Amino-2-chloropyridine. In NIST Chemistry WebBook. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-amino-3-chloropyridine. Retrieved from [Link]

-

IUCrData. (2024). 4-Amino-3,5-dichloropyridine. PMC - PubMed Central. Retrieved from [Link]

-

SIELC. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

-

NIST. (n.d.). 4-Amino-2-chloropyridine. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Amino-2-chloropyridine - Optional[13C NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 5. 4-Amino-2-chloropyridine | 14432-12-3 [chemicalbook.com]

- 6. 4-アミノ-2-クロロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3-Amino-2-chloropyridin-4-ol | 1242251-52-0 [sigmaaldrich.com]

- 8. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. helixchrom.com [helixchrom.com]

- 10. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

Spectroscopic data of 4-Amino-2-chloropyridin-3-ol

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 4-Amino-2-chloropyridin-3-ol

This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of this compound. As direct experimental data for this specific trifunctional pyridine is not widely available in peer-reviewed literature, this document serves as a robust predictive framework for researchers, scientists, and drug development professionals. By leveraging established spectroscopic principles and drawing comparisons with analogous structures, we will construct a detailed and scientifically-grounded spectroscopic profile. This approach is designed to guide researchers in the identification, characterization, and quality control of this and similar novel heterocyclic compounds.

Introduction to this compound

This compound is a substituted pyridine derivative featuring three key functional groups: an amino group at the 4-position, a chlorine atom at the 2-position, and a hydroxyl group at the 3-position. This unique arrangement of electron-donating (amino, hydroxyl) and electron-withdrawing (chloro, pyridine nitrogen) groups creates a distinct electronic environment that dictates its chemical reactivity and, consequently, its spectroscopic signature. Substituted aminopyridines are crucial scaffolds in medicinal chemistry, appearing in drugs with a wide range of therapeutic applications.[1] The precise characterization of such molecules is paramount, as even minor isomeric differences can drastically alter biological activity.

This guide will provide a detailed, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra. Each prediction is rooted in the fundamental principles of spectroscopy and supported by data from structurally related compounds and authoritative chemical literature.

Molecular Structure and Spectroscopic Rationale

The interplay of the substituents on the pyridine ring is the cornerstone of interpreting its spectra. The amino and hydroxyl groups are strong activating, ortho-, para-directing groups that donate electron density into the ring via resonance. Conversely, the chlorine atom is deactivating via induction but also donates electron density through resonance. The pyridine nitrogen itself is strongly electron-withdrawing. This complex electronic landscape will result in a unique and predictable set of spectroscopic data.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. The predicted ¹H and ¹³C NMR data are based on the known spectra of 4-Amino-2-chloropyridine and established substituent chemical shift (SCS) effects.[2][3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show two signals for the aromatic protons on the pyridine ring, along with exchangeable protons from the amino and hydroxyl groups.

-

Aromatic Protons (H5, H6): The electron-donating amino and hydroxyl groups will shield the ring protons, shifting them upfield relative to unsubstituted pyridine. We predict two doublets.

-

H5: This proton is ortho to the strong electron-donating amino group and meta to the ring nitrogen. It is expected to be the most shielded aromatic proton, appearing at approximately δ 6.5 - 6.7 ppm . It will appear as a doublet due to coupling with H6.

-

H6: This proton is ortho to the ring nitrogen, which is strongly deshielding. This effect will dominate, shifting it downfield to approximately δ 7.6 - 7.8 ppm . It will also be a doublet from coupling to H5.

-

-

Amino Protons (-NH₂): These protons will likely appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange. In a non-polar solvent like CDCl₃, the shift would be around δ 4.5 - 5.5 ppm . In DMSO-d₆, a hydrogen-bonding solvent, the signal would be further downfield and sharper, likely around δ 6.0 - 7.0 ppm .

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. Intramolecular hydrogen bonding with the adjacent amino group is expected. In DMSO-d₆, it would appear as a broad singlet at approximately δ 9.0 - 10.0 ppm .

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show five distinct signals for the pyridine ring carbons. The chemical shifts are heavily influenced by the attached substituents.

-

C2 (bearing Cl): This carbon is attached to an electronegative chlorine atom and the ring nitrogen. It is expected to be significantly downfield, around δ 150 - 155 ppm .

-

C3 (bearing OH): The hydroxyl group has a strong shielding effect on the attached carbon (ipso-carbon). We predict this signal to be around δ 145 - 150 ppm .

-

C4 (bearing NH₂): Similar to the hydroxyl group, the amino group strongly shields the ipso-carbon. This signal is predicted to be in the range of δ 148 - 153 ppm .

-

C5: This carbon is ortho to the electron-donating amino group and will be significantly shielded. Its signal is predicted to be the most upfield of the ring carbons, at approximately δ 108 - 112 ppm .

-

C6: Being ortho to the electron-withdrawing ring nitrogen, this carbon will be deshielded relative to C5, with a predicted chemical shift of δ 140 - 145 ppm .

| Predicted NMR Data Summary | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Solvent | DMSO-d₆ | DMSO-d₆ |

| C2-Cl | - | 150 - 155 |

| C3-OH | 9.0 - 10.0 (s, 1H) | 145 - 150 |

| C4-NH₂ | 6.0 - 7.0 (s, 2H) | 148 - 153 |

| C5-H | 6.5 - 6.7 (d, 1H) | 108 - 112 |

| C6-H | 7.6 - 7.8 (d, 1H) | 140 - 145 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended as it effectively dissolves polar compounds and allows for the observation of exchangeable -OH and -NH₂ protons. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire data over a spectral width of 0-12 ppm.

-

Use a 90° pulse angle.

-

Set a relaxation delay of 2-5 seconds.

-

Co-add 16-32 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data over a spectral width of 0-200 ppm.

-

Employ proton decoupling to simplify the spectrum to singlets.

-

Use a 45° pulse angle to reduce relaxation times.

-

A longer acquisition time and a higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy (Predicted)

FTIR spectroscopy is ideal for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be rich with characteristic absorption bands.[4]

-

O-H Stretching: A broad band is expected in the region of 3200-3500 cm⁻¹ . This broadening is due to hydrogen bonding, likely both intermolecularly and intramolecularly with the adjacent amino group.

-

N-H Stretching: The amino group will show two distinct bands corresponding to asymmetric and symmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ range. These may overlap with the O-H stretching band.

-

C=C and C=N Ring Stretching: The aromatic pyridine ring will exhibit several sharp absorption bands in the fingerprint region, typically between 1450-1620 cm⁻¹ .[5]

-

N-H Bending: A scissoring vibration for the primary amine is expected around 1600-1650 cm⁻¹ .

-

C-O Stretching: The phenolic C-O bond will produce a strong absorption band in the 1200-1260 cm⁻¹ region.

-

C-Cl Stretching: A moderate to strong band corresponding to the C-Cl stretch is expected in the 700-800 cm⁻¹ range.

| Predicted IR Data Summary | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch (H-bonded) | Hydroxyl | 3200 - 3500 | Broad, Strong |

| N-H Stretch | Amino | 3300 - 3500 | Two bands, Medium |

| N-H Bend | Amino | 1600 - 1650 | Medium |

| C=C / C=N Stretch | Pyridine Ring | 1450 - 1620 | Multiple, Sharp, Medium-Strong |

| C-O Stretch | Phenolic | 1200 - 1260 | Strong |

| C-Cl Stretch | Aryl Halide | 700 - 800 | Medium-Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: As a solid, the ATR technique is ideal and requires minimal preparation. Place a small amount of the crystalline powder directly onto the ATR crystal (typically diamond).

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer equipped with an ATR accessory.

-

Background Scan: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorbances from the sample spectrum.

-

Data Acquisition:

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Set the resolution to 4 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum should be baseline-corrected and the peaks labeled with their corresponding wavenumbers.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

-

Molecular Ion (M⁺): The molecular formula is C₅H₅ClN₂O. The nominal molecular weight is 144 g/mol . However, due to the isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will show two molecular ion peaks:

-

m/z 144 (for the C₅H₅³⁵ClN₂O ion)

-

m/z 146 (for the C₅H₅³⁷ClN₂O ion)

-

The ratio of the intensities of these peaks will be approximately 3:1 , a characteristic signature for a molecule containing one chlorine atom.

-

-

Key Fragmentation Pathways: The molecular ion is expected to undergo fragmentation through several predictable pathways.[6][7]

-

Loss of HCl (M - 36): A common fragmentation for chloropyridines, leading to a fragment at m/z 108 .

-

Loss of CO (M - 28): Typical for phenolic compounds, resulting in a fragment at m/z 116 (and its isotopic partner at m/z 118).

-

Loss of HCN (M - 27): A characteristic fragmentation of the pyridine ring, giving a fragment at m/z 117 (and m/z 119).

-

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization Method: Use Electron Ionization (EI) at a standard energy of 70 eV. This provides sufficient energy to cause reproducible fragmentation, creating a characteristic fingerprint for the molecule.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is suitable.

-

Data Acquisition:

-

Scan a mass range of m/z 40-300 to ensure capture of the molecular ion and all significant fragments.

-

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peaks (M⁺ and M+2) and major fragment ions. The relative intensities and isotopic patterns are key to confirming the structure.

UV-Visible (UV-Vis) Spectroscopy (Predicted)

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the substituted pyridine ring is expected to produce distinct absorption bands.

-

Predicted Absorption Maxima (λ_max): The combination of the pyridine ring with auxochromic (-NH₂, -OH) and chromophoric groups will result in absorption bands in the UV region. We predict two main absorption bands corresponding to π → π* transitions.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol. A concentration in the micromolar range (e.g., 10⁻⁵ to 10⁻⁶ M) is typically required.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (as a blank).

-

Data Acquisition:

-

Fill a matched quartz cuvette with the sample solution.

-

Scan the absorbance from 200 nm to 400 nm.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) from the resulting spectrum.

Comprehensive Characterization Workflow

The logical flow for confirming the structure of a novel compound like this compound involves a sequential and integrated analysis of data from multiple spectroscopic techniques.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jcsp.org.pk [jcsp.org.pk]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Amino-2-chloropyridin-3-ol and its Analogue 4-Amino-2-chloropyridine

A Note on the Subject Compound: This guide addresses the chemical compound 4-Amino-2-chloropyridin-3-ol. It is important for the reader to note that while this compound is commercially available, detailed technical information regarding its synthesis, reaction mechanisms, and specific applications is scarce in publicly accessible scientific literature.

In contrast, the closely related analogue, 4-Amino-2-chloropyridine, is a well-documented and extensively studied compound with significant applications in pharmaceutical and agrochemical industries. Therefore, this guide will first present the available data for this compound and then provide a comprehensive, in-depth technical overview of 4-Amino-2-chloropyridine as a representative model for this class of compounds, reflecting the depth of information available to researchers.

Part 1: this compound - Core Data

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is primarily sourced from chemical supplier databases, which confirm its molecular identity and basic characteristics.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂O | [1][2][3] |

| Molecular Weight | 144.56 g/mol | [1][2][3][4] |

| CAS Number | 1227508-94-2 | [1][2][3][4] |

| MDL Number | MFCD16606120 | [2][4][5] |

| Purity | Typically ≥95% | [2][5] |

| Appearance | Data not widely available |

Chemical Structure

The structure of this compound features a pyridine ring substituted with an amino group at position 4, a chlorine atom at position 2, and a hydroxyl group at position 3.

Caption: 2D structure of this compound.

Availability and Further Research

This compound is available from several fine chemical suppliers, indicating its use in specialized, likely proprietary, research and development projects.[1][2][3][4] The lack of public data suggests that its synthesis and applications may be protected as trade secrets or are part of ongoing, unpublished research. Professionals interested in this specific molecule are advised to consult patent literature and specialized chemical synthesis journals.

Part 2: An In-Depth Guide to 4-Amino-2-chloropyridine (CAS: 14432-12-3)

As a close structural analogue, 4-Amino-2-chloropyridine serves as an excellent case study. Its well-documented properties and synthetic routes provide valuable insights that can be, with caution, extrapolated to understand the potential reactivity and applications of its hydroxylated counterpart.

Overview and Strategic Importance

4-Amino-2-chloropyridine is a highly versatile heterocyclic building block in organic synthesis.[6][7] Its strategic importance stems from the differential reactivity of its functional groups: the nucleophilic amino group and the chlorine atom, which is susceptible to nucleophilic substitution and cross-coupling reactions. This unique electronic arrangement makes it a key intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[7][8]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂ | |

| Molecular Weight | 128.56 g/mol | |

| CAS Number | 14432-12-3 | |

| Appearance | White to light yellow crystalline powder | [7] |

| Melting Point | 90-94 °C | [9] |

| Boiling Point | 153 °C at 5 mmHg | [7] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and acetone. | [7][9] |

| SMILES | Nc1ccnc(Cl)c1 | |

| InChI Key | BLBDTBCGPHPIJK-UHFFFAOYSA-N |

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of 4-Amino-2-chloropyridine is a well-established process, with several routes developed to optimize yield, cost, and industrial scalability. The choice of method often depends on the cost of starting materials and the desired purity.

This is a common and economically viable route.[8][10] The causality behind this multi-step process is rooted in the principles of electrophilic aromatic substitution on a heterocyclic ring.

Caption: Synthesis workflow via the nitration-reduction of 2-chloropyridine.

Experimental Protocol:

-

Step 1: Synthesis of 2-Chloropyridine-N-oxide.

-

Rationale: The direct nitration of 2-chloropyridine is difficult. The formation of the N-oxide activates the C4 position of the pyridine ring, making it more susceptible to electrophilic attack by the nitronium ion (NO₂⁺).[8][10]

-

Procedure: Dissolve 2-chloropyridine in an acetic acid medium. Heat the solution to approximately 50°C. Add 30% hydrogen peroxide portion-wise. The reaction progress is monitored until the starting material is consumed.[10]

-

-

Step 2: Synthesis of 2-Chloro-4-nitropyridine-N-oxide.

-

Rationale: The activated N-oxide is nitrated using a mixture of concentrated nitric and sulfuric acids. The sulfuric acid protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion.

-

Procedure: The 2-Chloropyridine-N-oxide is carefully added to a pre-cooled mixture of concentrated nitric acid and sulfuric acid. The reaction is maintained at a controlled temperature (e.g., 0-5°C) before being gently warmed to drive the reaction to completion.[10]

-

-

Step 3: Reduction to 4-Amino-2-chloropyridine.

-

Rationale: The nitro group is reduced to an amino group. A common and effective method is catalytic reduction or, more classically, using a metal in an acidic medium, such as iron powder in acetic acid.[8]

-

Procedure: To a flask containing 2-chloro-4-nitropyridine-N-oxide, add iron powder, ethanol, water, and a catalytic amount of concentrated hydrochloric acid. The mixture is refluxed until the reduction is complete.[10] The final product is then isolated through extraction and purified by recrystallization.

-

This alternative route leverages a different starting material and activation strategy.

-

N-Oxide Formation: Isonicotinic acid is treated with hydrogen peroxide to form isonicotinic acid N-oxide.[8]

-

Amination: The N-oxide is then aminated to produce isonicotinamide-N-oxide.[8]

-

Chlorination: The pyridine ring, activated by the N-oxide, undergoes nucleophilic substitution to yield 2-chloro-4-isonicotinamide.[8]

-

Hofmann Degradation: The final step involves a Hofmann degradation reaction using an alkaline sodium hypochlorite solution, which converts the amide into the desired 4-amino-2-chloropyridine.[8][10] This reaction is a classic method for converting a primary amide to a primary amine with one fewer carbon atom.

Key Applications in Drug Development and Agrochemicals

The utility of 4-Amino-2-chloropyridine lies in its role as a versatile scaffold.

-

Pharmaceutical Synthesis: It is a crucial intermediate for various pharmaceuticals.[7] Its structure is found in compounds developed for treating neurological disorders like multiple sclerosis, where it is believed to aid in improving nerve conduction.[11] It is also used in the synthesis of anti-inflammatory agents, antihistamines, and anti-tumor drugs.[7] For instance, it is a precursor for preparing 3-deazacytosine and certain 1,6-naphthyridines, which are classes of compounds with investigated biological activities.[9]

-

Agrochemical Synthesis: In the agrochemical industry, it is a key precursor for the plant growth regulator Forchlorfenuron (KT-30).[8][9] Forchlorfenuron is a highly active cytokinin that promotes cell division and fruit growth. The synthesis involves the reaction of 4-Amino-2-chloropyridine with phenyl isocyanate.[8] The compound itself has also shown activity against pathogens like rust and powdery mildew.[8]

-

Cross-Coupling Reactions: The chlorine atom at the 2-position readily participates in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids.[9] This allows for the straightforward introduction of aryl or heteroaryl groups, significantly expanding the molecular diversity accessible from this intermediate.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. 4-Amino-2-chloropyridine is classified as a hazardous substance and must be handled with appropriate precautions.

-

Hazard Identification: The compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear protective gloves and impervious clothing.

-

Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.

-

-

Handling and Storage:

-

Use only in a well-ventilated area. Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.

-

-

First-Aid Measures:

-

If Inhaled: Remove the person to fresh air.

-

If on Skin: Wash with plenty of water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If Swallowed: Rinse mouth and seek immediate medical attention.

-

References

-

Chemsrc. 3-Pyridinol, 4-amino-2-chloro- | CAS#:1227508-94-2. [Link]

-

Synthonix. This compound - [A40929]. [Link]

-

Acros Pharmatech. This compound. [Link]

Sources

- 1. Synthonix, Inc > 1227508-94-2 | this compound [synthonix.com]

- 2. CAS 1227508-94-2 | 4H30-5-2B | MDL MFCD16606120 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. This compound [acrospharma.co.kr]

- 4. This compound | 1227508-94-2 [sigmaaldrich.com]

- 5. 1227508-94-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 8. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 9. 4-Amino-2-chloropyridine | 14432-12-3 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. Page loading... [wap.guidechem.com]

4-Amino-2-chloropyridin-3-ol solubility

An In-depth Technical Guide to the Solubility of 4-Amino-2-chloropyridin-3-ol

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of this compound. While specific solubility data for this compound is not extensively published, this guide synthesizes knowledge from structurally related aminopyridines and established analytical methodologies to offer a robust approach for its characterization. The document outlines the theoretical principles governing solubility, including physicochemical properties and the profound influence of pH and temperature. Detailed, field-proven protocols for solubility determination via the shake-flask method, coupled with HPLC and UV-Vis quantification, are provided. This guide is designed to equip researchers with the necessary tools to generate reliable and reproducible solubility data, a critical parameter in pharmaceutical development and chemical research.

Introduction: The Need for Solubility Data

This compound is a substituted pyridine derivative. Its structural motifs, including an amino group, a chloro substituent, and a hydroxyl group, make it an interesting candidate for applications in medicinal chemistry and materials science, similar to other aminopyridine compounds.[1] The utility of such compounds in drug discovery, for instance, is fundamentally linked to their bioavailability, which is often governed by their aqueous solubility. Poor solubility can be a major impediment in the development of active pharmaceutical ingredients (APIs), leading to challenges in formulation and absorption.

Therefore, a thorough understanding and accurate measurement of the solubility of this compound are paramount for its potential applications. This guide provides the theoretical underpinnings and practical methodologies to determine its solubility profile in various solvents, a critical step for any research or development endeavor.

Physicochemical Profile and Inferred Properties

A precise physicochemical characterization is the foundation for understanding a compound's solubility. While experimental data for this compound is sparse, we can infer key properties based on its structure and data from analogous compounds like 4-Amino-2-chloropyridine and 2-Amino-3-hydroxypyridine.[2][3]

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value / Characteristic | Rationale and Supporting Evidence |

| Molecular Formula | C₅H₅ClN₂O | Based on its chemical structure. |

| Molecular Weight | 144.56 g/mol | Calculated from the molecular formula. |

| Appearance | White to light yellow crystalline powder | Inferred from similar pyridine derivatives.[4] |

| Predicted pKa (Basic) | ~4-6 | The 4-amino group is basic. The chloro and hydroxyl groups are electron-withdrawing, which would decrease the basicity compared to 4-aminopyridine (pKa ~9). Theoretical predictions for substituted aminopyridines suggest this range.[5][6] |

| Predicted pKa (Acidic) | ~8-10 | The 3-hydroxyl group is weakly acidic, similar to other hydroxypyridines. |

| Qualitative Solubility | Expected to be slightly soluble in water, with higher solubility in polar organic solvents like DMSO and methanol. | Based on data for 4-Amino-2-chloropyridine and 2-Amino-3-hydroxypyridine.[4][7] The presence of both hydrogen bond donors (-NH₂, -OH) and acceptors (pyridine N, -OH) suggests some aqueous solubility, which will be highly pH-dependent. |

Theoretical Framework for Solubility

The solubility of this compound is not a fixed value but is influenced by several interconnected factors. A clear understanding of these principles is essential for designing meaningful experiments.

The Critical Influence of pH

The presence of both a basic amino group and an acidic hydroxyl group makes the solubility of this compound highly dependent on the pH of the aqueous medium. This relationship can be understood through the Henderson-Hasselbalch equation, which connects pH, pKa, and the ratio of ionized to un-ionized forms of the molecule.[8][9]

-

In Acidic Conditions (pH < pKa of amino group): The 4-amino group will be protonated, forming a cationic species (-NH₃⁺). This charged form will have significantly higher aqueous solubility due to favorable ion-dipole interactions with water.

-

In Basic Conditions (pH > pKa of hydroxyl group): The 3-hydroxyl group will be deprotonated, forming an anionic species (-O⁻). This will also increase aqueous solubility.

-

At the Isoelectric Point: The pH at which the net charge of the molecule is zero will likely correspond to its point of minimum aqueous solubility.

Caption: pH-dependent speciation of this compound.

Solvent Selection Rationale

The polarity of the solvent plays a crucial role. A systematic approach to solvent selection should include a range of solvent classes to build a comprehensive solubility profile.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amino and hydroxyl groups of the solute, potentially leading to good solubility, especially with pH modification for water.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents can accept hydrogen bonds and have large dipole moments, making them good candidates for dissolving a polar molecule like this compound.

-

Non-polar Solvents (e.g., Toluene, Hexane): Solubility is expected to be low in these solvents due to the polar nature of the target compound.

The Impact of Temperature

The effect of temperature on solubility is governed by the enthalpy of dissolution (ΔH). This relationship is described by the van't Hoff equation.[10][11]

-

Endothermic Dissolution (ΔH > 0): If the dissolution process requires energy (to break the crystal lattice), solubility will increase with increasing temperature. This is the most common scenario for solids dissolving in liquids.

-

Exothermic Dissolution (ΔH < 0): If the dissolution process releases energy, solubility will decrease with increasing temperature.

By measuring solubility at different temperatures, the enthalpy of dissolution can be calculated, providing valuable thermodynamic insight into the solvation process.[12][13]

Experimental Protocols for Solubility Determination

To ensure data integrity, standardized and well-controlled experimental procedures are essential. The following protocols are based on established methodologies.

Equilibrium Solubility Determination: The Shake-Flask Method

This method, compliant with OECD Guideline 105, is considered the gold standard for determining thermodynamic solubility.[14][15]

Objective: To determine the saturation concentration of this compound in a given solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Autosampler vials

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Equilibration: Place the flasks in a temperature-controlled orbital shaker (e.g., at 25°C). Agitate the flasks for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to let the undissolved solid settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot using a syringe filter to remove any remaining microscopic particles. This step is critical to prevent artificially high results. Adsorption of the compound to the filter should be checked and accounted for if significant.

-

Quantification: Dilute the filtered sample with a known volume of the appropriate mobile phase or solvent and analyze its concentration using a validated analytical method as described below.

Caption: Workflow for the Shake-Flask Solubility Method.

Analytical Quantification Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for quantifying the concentration of the dissolved compound.[16][17]

Objective: To accurately measure the concentration of this compound in the filtered saturated solution.

Protocol:

-